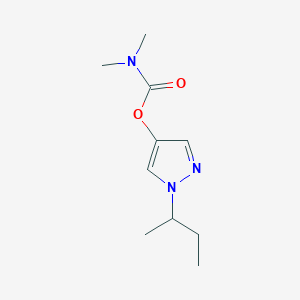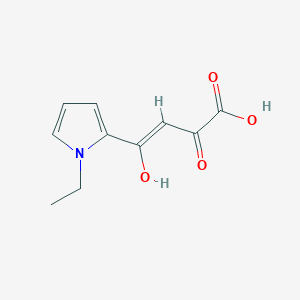
4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a hydroxy group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with malonic acid in the presence of a base, followed by oxidation and hydrolysis steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- Pyrrole-α-methyl ketone
Uniqueness
4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(Z)-4-(1-ethylpyrrol-2-yl)-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-11-5-3-4-7(11)8(12)6-9(13)10(14)15/h3-6,12H,2H2,1H3,(H,14,15)/b8-6- |
Clé InChI |
ZDLYBKDSZJKHPL-VURMDHGXSA-N |
SMILES isomérique |
CCN1C=CC=C1/C(=C/C(=O)C(=O)O)/O |
SMILES canonique |
CCN1C=CC=C1C(=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


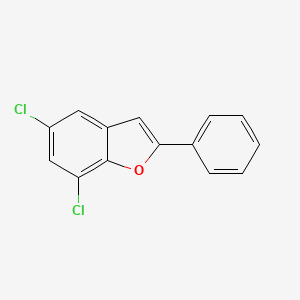
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
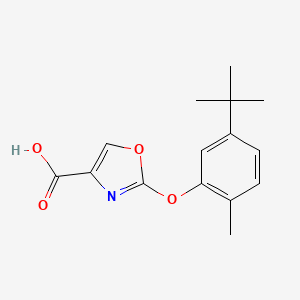
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

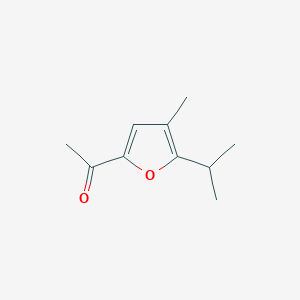

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
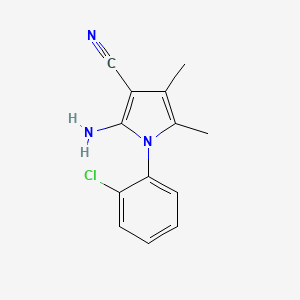

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
